1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one
Description
This compound features a piperazine core substituted at the 4-position with a 4-chlorobenzo[d]thiazol group. A butan-1-one moiety is attached to the piperazine, terminating in a (4-fluorophenyl)sulfonyl group.
Properties
IUPAC Name |
1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-fluorophenyl)sulfonylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN3O3S2/c22-17-3-1-4-18-20(17)24-21(30-18)26-12-10-25(11-13-26)19(27)5-2-14-31(28,29)16-8-6-15(23)7-9-16/h1,3-4,6-9H,2,5,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWCEXLUGLENCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial domains. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one is C20H20ClN3O3S, with a molecular weight of approximately 431.89 g/mol. The structure features a chlorinated benzothiazole moiety linked to a piperazine ring and a sulfonyl group, contributing to its unique chemical reactivity and biological properties.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related benzothiazole derivatives have demonstrated their ability to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
Case Study:
A study evaluating a series of benzothiazole-based compounds found that certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. For instance, one derivative showed an IC50 of 5.36 µg/mL against MCF-7 cells, indicating potent anticancer activity attributed to structural modifications that enhance lipophilicity and target specificity .
Antimicrobial Activity
Benzothiazole derivatives have also been recognized for their antimicrobial properties. Compounds similar to 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one have shown effectiveness against a range of bacterial strains.
Research Findings:
In vitro studies have reported that specific benzothiazole compounds inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis and function. The mechanism often involves binding to bacterial enzymes critical for cell wall biosynthesis, leading to cell lysis.
The biological activity of 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one can be understood through its interaction with various biological targets:
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) studies reveal that modifications in the benzothiazole ring and piperazine substituents significantly influence the biological activity of these compounds. For example, the introduction of electron-withdrawing groups on the phenyl ring enhances anticancer potency by increasing the compound's lipophilicity and improving cellular uptake.
Comparison with Similar Compounds
Variations in Piperazine Substituents
a. Chlorobenzo[d]thiazol vs. Trifluoromethylphenyl
- Compound 5 (MK69) : Features a 4-(trifluoromethyl)phenyl group on piperazine instead of chlorobenzothiazol. The trifluoromethyl group is strongly electron-withdrawing, likely enhancing metabolic stability and altering receptor binding compared to the electron-rich chlorobenzothiazol .
- RTC1: Contains a 4-(trifluoromethyl)phenylpiperazine with a thiophene-linked butanone. The trifluoromethyl group increases hydrophobicity (logP) relative to the target compound’s chlorobenzothiazol .
b. Chlorobenzo[d]thiazol vs. Phenyl
- MK38 (RTC162): Substitutes the chlorobenzothiazol with a simple phenyl group.
Variations in the Butan-1-One Substituents
a. Sulfonyl Fluorophenyl vs. Thiophene
- MK45 (RTC6) : Replaces the sulfonyl fluorophenyl group with a thiophen-2-yl moiety. Thiophene’s lower polarity may reduce aqueous solubility but improve blood-brain barrier penetration compared to the sulfonyl group .
- RTC1 : Uses a thiophene in place of sulfonyl fluorophenyl, likely altering pharmacokinetic profiles due to differences in hydrogen-bonding capacity .
b. Sulfonyl Fluorophenyl vs. Pyrazole
Physicochemical and Structural Properties
Q & A
Q. Optimization Strategies :
- Temperature control : Maintain reflux conditions (80–120°C) for substitution reactions to avoid side products .
- Catalyst selection : Employ palladium-based catalysts for Suzuki-Miyaura coupling if aromatic cross-coupling is required .
- Purification : Use silica gel chromatography (eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) for >95% purity .
Which spectroscopic and crystallographic methods are recommended for characterizing this compound?
Basic Research Question
Spectroscopic Techniques :
- NMR : ¹H/¹³C NMR to confirm connectivity of the piperazine, thiazole, and sulfonyl groups. Key shifts: ~7.5–8.5 ppm (aromatic protons), 3.5–4.5 ppm (piperazine CH₂) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~490–500 g/mol) .
Q. Crystallographic Methods :
- X-ray Diffraction : Use SHELX programs for structure refinement. Key parameters: space group, R-factor (<0.05), and hydrogen bonding networks .
- ORTEP-3 : For visualizing 3D conformation and validating stereochemistry .
How can computational chemistry tools predict the compound’s interaction with biological targets?
Advanced Research Question
Methodology :
- Molecular Docking (AutoDock/Vina) : Screen against targets like serotonin receptors (5-HT) or kinases. Focus on binding affinity (ΔG ≤ -8 kcal/mol) and hydrogen bonds with the sulfonyl group .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns. Monitor RMSD (<2 Å) and solvent-accessible surface area (SASA) .
- QSAR Models : Use MOE or Schrödinger to correlate substituent effects (e.g., chloro vs. fluoro) with activity .
Validation : Compare computational predictions with in vitro assays (e.g., IC₅₀ values in enzyme inhibition) .
What strategies resolve contradictions in pharmacological data across different studies?
Advanced Research Question
Common Contradictions :
- Discrepancies in IC₅₀ values for kinase inhibition due to assay conditions (e.g., ATP concentration variations) .
- Variability in solubility measurements (DMSO vs. aqueous buffers) .
Q. Resolution Strategies :
- Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) alongside enzymatic assays .
- Meta-Analysis : Pool data from multiple studies, adjusting for variables like pH, temperature, and cell lines .
- Structural Reanalysis : Re-examine crystallographic data to confirm binding modes .
What are the primary biological activities reported for this compound?
Basic Research Question
Reported Activities :
- Antimicrobial : MIC of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
- Anticancer : IC₅₀ = 1.5 µM against HeLa cells via apoptosis induction .
- Anti-inflammatory : COX-2 inhibition (70% at 10 µM) .
Q. Targets :
- Serotonin receptors (5-HT₂A/5-HT₇) .
- Tyrosine kinases (e.g., EGFR) .
How can derivatives be designed to improve pharmacokinetic properties?
Advanced Research Question
Structural Modifications :
- Bioisosteric Replacement : Substitute the sulfonyl group with a phosphonate to enhance solubility .
- Piperazine Ring Functionalization : Introduce methyl groups to reduce CYP450-mediated metabolism .
Q. PK Optimization :
- LogP Reduction : Replace chlorobenzo[d]thiazole with a pyridine moiety (calculated LogP reduction from 3.8 to 2.5) .
- Pro-drug Design : Add ester groups for improved oral bioavailability .
In Silico Screening : Use ADMET Predictor™ to prioritize derivatives with favorable absorption and half-life (>4 h) .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
